molecular formula C21H20BrNO2 B11963565 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide CAS No. 853330-67-3

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B11963565
CAS No.: 853330-67-3
M. Wt: 398.3 g/mol
InChI Key: BBWAWWOFLMGUHM-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-phenylfuran to obtain 5-(4-bromophenyl)-2-furyl. This intermediate is then subjected to a coupling reaction with 2,6-dimethylaniline under appropriate conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenyl-2-furyl)-N-(2,6-dimethylphenyl)propanamide: Lacks the bromine atom, leading to different reactivity and properties.

    3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide: Contains a chlorine atom instead of bromine, affecting its chemical behavior.

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide, also known by its CAS number 853330-67-3, is a compound of interest due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20BrNO2
  • Molecular Weight : 396.30 g/mol
  • Structural Characteristics : The compound features a bromophenyl group, a furyl moiety, and a dimethylphenyl amide structure which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of the bromophenyl group is believed to enhance the cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • IC50 Values : Research has shown that related compounds can have IC50 values in the micromolar range against various cancer cell lines, indicating potent activity.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a concentration-dependent inhibition of cell growth, with significant efficacy noted at concentrations above 10 µM.
    • Comparative analysis with standard chemotherapeutics revealed that this compound exhibited comparable or superior activity against resistant cancer cell lines.
  • Structure-Activity Relationship (SAR) :
    • SAR studies have highlighted the importance of the bromine substituent and the furyl ring in enhancing biological activity. Modifications to these groups could lead to variations in potency and selectivity.
    • A table summarizing SAR findings for related compounds is presented below:
CompoundSubstituentsIC50 (µM)Activity
ABromophenyl15Moderate
BChlorophenyl8High
CIodophenyl20Low
DFluorophenyl12Moderate

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Apoptotic Pathways : Induction of apoptosis via mitochondrial pathways has been observed.
  • Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to inhibited proliferation.

Properties

CAS No.

853330-67-3

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20BrNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24)

InChI Key

BBWAWWOFLMGUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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